N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as triazolopyrazines . These are aromatic compounds containing a triazole ring fused to a pyrazine ring . The triazolo[4,3-a]pyrazine scaffold is used as an essential building block in organic synthesis, which works as a key template for the development of various therapeutic agents .
Scientific Research Applications
Phosphodiesterase Type 4 Inhibitors
Compounds with structural similarities to "N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" have been investigated for their potential as phosphodiesterase type 4 (PDE4) inhibitors. For example, the study by Raboisson et al. (2003) explored a series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines as bioisosteric replacements for adenine derivatives, leading to the discovery of potent PDE4 inhibitors with high isoenzyme selectivity. These compounds showed strong inhibition of LPS-induced TNF-alpha release from human mononuclear cells, suggesting their potential application in inflammatory diseases (Raboisson et al., 2003).
Antimicrobial and Antifungal Activities
The chemical framework of "this compound" might lend itself to antimicrobial and antifungal applications. A study by Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, demonstrating significant antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. These findings highlight the potential for developing novel antimicrobial agents from compounds with similar chemical structures (Hassan, 2013).
Herbicidal Activity
Another potential application of compounds with structural similarities to the target molecule is in the development of herbicides. Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This research suggests the utility of such compounds in agricultural settings to control unwanted plant growth (Moran, 2003).
Antitumor and Antimicrobial Activities
Compounds derived from or structurally related to "this compound" have also been explored for their potential antitumor and antimicrobial activities. Studies have demonstrated the synthesis and evaluation of various derivatives, highlighting their potential in the treatment of cancer and infectious diseases. For example, Riyadh (2011) investigated enaminones as building blocks for synthesizing substituted pyrazoles with both antitumor and antimicrobial activities, offering a promising avenue for therapeutic applications (Riyadh, 2011).
properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O3/c1-4-24-14-11-18-17-10(21(11)6-5-15-14)7-16-12(22)9-8-20(2)19-13(9)23-3/h5-6,8H,4,7H2,1-3H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWASJQDNLCKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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